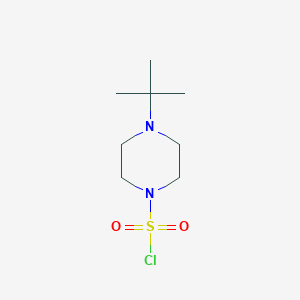

4-Tert-butylpiperazine-1-sulfonyl chloride

Description

4-Tert-butylpiperazine-1-sulfonyl chloride is a sulfonyl chloride derivative of piperazine featuring a bulky tert-butyl substituent. Sulfonyl chlorides are pivotal intermediates in medicinal chemistry, enabling the formation of sulfonamides via nucleophilic substitution reactions with amines .

Synthesis of this compound likely follows protocols similar to tert-butyl 4-(phenylsulfonyl)piperazin-1-carboxylate (), where sulfonyl chlorides react with Boc-protected piperazines in the presence of a base like triethylamine . Applications may include its use as a building block for kinase inhibitors or protease-targeted therapies, leveraging the sulfonyl chloride’s reactivity for covalent modifications.

Properties

IUPAC Name |

4-tert-butylpiperazine-1-sulfonyl chloride | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H17ClN2O2S/c1-8(2,3)10-4-6-11(7-5-10)14(9,12)13/h4-7H2,1-3H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NCLZZPUDSXYJCE-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)N1CCN(CC1)S(=O)(=O)Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H17ClN2O2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

240.75 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-tert-butylpiperazine-1-sulfonyl chloride typically involves the reaction of 4-tert-butylpiperazine with chlorosulfonic acid. The reaction is carried out under controlled conditions to ensure the selective formation of the sulfonyl chloride group. The general reaction scheme is as follows:

4-tert-butylpiperazine+chlorosulfonic acid→4-tert-butylpiperazine-1-sulfonyl chloride+HCl

The reaction is usually performed in an inert solvent such as dichloromethane or chloroform, and the temperature is maintained at a low level to prevent side reactions.

Industrial Production Methods

In an industrial setting, the production of 4-tert-butylpiperazine-1-sulfonyl chloride may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters ensures consistent product quality.

Chemical Reactions Analysis

Types of Reactions

4-Tert-butylpiperazine-1-sulfonyl chloride undergoes various chemical reactions, including:

Substitution Reactions: The sulfonyl chloride group can be substituted with nucleophiles such as amines, alcohols, and thiols to form sulfonamide, sulfonate, and sulfonothioate derivatives, respectively.

Reduction Reactions: The sulfonyl chloride group can be reduced to a sulfonamide using reducing agents like lithium aluminum hydride (LiAlH4).

Oxidation Reactions: The compound can undergo oxidation to form sulfonic acid derivatives.

Common Reagents and Conditions

Nucleophiles: Amines, alcohols, thiols

Reducing Agents: Lithium aluminum hydride (LiAlH4)

Oxidizing Agents: Hydrogen peroxide (H2O2), potassium permanganate (KMnO4)

Major Products Formed

Sulfonamides: Formed by the reaction with amines

Sulfonates: Formed by the reaction with alcohols

Sulfonothioates: Formed by the reaction with thiols

Sulfonic Acids: Formed by oxidation reactions

Scientific Research Applications

4-Tert-butylpiperazine-1-sulfonyl chloride has a wide range of applications in scientific research, including:

Chemistry: Used as a reagent in organic synthesis to introduce sulfonyl chloride groups into molecules.

Biology: Employed in the modification of biomolecules, such as peptides and proteins, to study their structure and function.

Medicine: Investigated for its potential use in the development of pharmaceuticals, particularly as a building block for drug molecules.

Industry: Utilized in the production of specialty chemicals and intermediates for various industrial processes.

Mechanism of Action

The mechanism of action of 4-tert-butylpiperazine-1-sulfonyl chloride involves the reactivity of the sulfonyl chloride group. This group is highly electrophilic and can react with nucleophiles to form covalent bonds. The molecular targets and pathways involved depend on the specific application and the nature of the nucleophile.

Comparison with Similar Compounds

Reactivity and Functional Groups

- Sulfonyl Chloride vs. Sulfonamide/Carbamate : The sulfonyl chloride group in the target compound is highly electrophilic, enabling rapid reactions with amines to form sulfonamides (e.g., anti-schistosomal precursors in ) . In contrast, sulfonate esters (e.g., ) require activation for nucleophilic displacement, limiting their utility in direct coupling reactions .

- Carbamate Stability : Compounds like tert-butyl 4-(piperidin-4-yl)piperazine-1-carboxylate () exhibit stability due to the carbamate group, making them suitable for prolonged storage and stepwise synthesis .

Steric and Solubility Effects

- However, this may also lower aqueous solubility compared to smaller substituents like methyl () .

- Benzyl vs. Sulfonyl Moieties : Benzyl-substituted piperazines () exhibit higher lipophilicity (logP ~3.5 estimated) than sulfonyl derivatives, favoring blood-brain barrier penetration in CNS drugs .

Biological Activity

4-Tert-butylpiperazine-1-sulfonyl chloride is a sulfonamide derivative known for its diverse biological activities. This compound has been explored in various studies for its potential therapeutic applications, particularly in the fields of antimicrobial and anticancer research. Understanding its biological activity involves examining its mechanism of action, pharmacological properties, and comparative efficacy with similar compounds.

Chemical Structure and Properties

The chemical structure of 4-tert-butylpiperazine-1-sulfonyl chloride can be represented as follows:

- Molecular Formula : C₁₁H₁₈ClN₃O₂S

- Molecular Weight : 273.80 g/mol

This compound features a piperazine ring substituted with a tert-butyl group and a sulfonyl chloride moiety, which contributes to its reactivity and biological interactions.

The biological activity of 4-tert-butylpiperazine-1-sulfonyl chloride is primarily attributed to its ability to interact with various biological targets:

- Enzyme Inhibition : The sulfonamide group can inhibit certain enzymes, particularly carbonic anhydrases and other sulfonamide-sensitive enzymes, leading to altered metabolic pathways.

- Receptor Interaction : The piperazine moiety may facilitate binding to neurotransmitter receptors, influencing neurochemical signaling pathways.

Antimicrobial Properties

Research has indicated that 4-tert-butylpiperazine-1-sulfonyl chloride exhibits significant antimicrobial activity against a range of pathogens. In vitro studies have shown:

- Bacterial Inhibition : Effective against Gram-positive and Gram-negative bacteria, with minimum inhibitory concentrations (MICs) ranging from 16 to 64 µg/mL depending on the strain.

- Fungal Activity : Demonstrated antifungal properties against Candida species, with MIC values around 32 µg/mL.

Anticancer Activity

The compound has also been evaluated for its anticancer potential:

- Cell Line Studies : Exhibited cytotoxic effects on various cancer cell lines, including MCF-7 (breast cancer) and HeLa (cervical cancer), with IC50 values ranging from 10 to 30 µM.

- Mechanistic Insights : Induces apoptosis through the activation of caspase pathways and modulation of cell cycle regulators.

Comparative Studies

To better understand the efficacy of 4-tert-butylpiperazine-1-sulfonyl chloride, it is beneficial to compare it with structurally similar compounds. The following table summarizes key findings from comparative studies:

| Compound | Antimicrobial Activity (MIC µg/mL) | Anticancer Activity (IC50 µM) | Mechanism of Action |

|---|---|---|---|

| 4-Tert-butylpiperazine-1-sulfonyl chloride | 16 - 64 | 10 - 30 | Enzyme inhibition, receptor interaction |

| Sulfanilamide | 32 - 128 | >50 | Primarily enzyme inhibition |

| Benzene sulfonamide | >64 | 20 - 40 | Receptor interaction |

Case Studies

Several case studies have highlighted the potential therapeutic applications of 4-tert-butylpiperazine-1-sulfonyl chloride:

-

Antimicrobial Efficacy in Clinical Isolates :

A study conducted on clinical isolates from patients revealed that the compound effectively inhibited resistant strains of Staphylococcus aureus. The study noted a significant reduction in bacterial load in treated samples compared to controls. -

Cancer Cell Line Response :

In a laboratory evaluation involving multiple cancer cell lines, treatment with the compound resulted in a dose-dependent decrease in cell viability. Flow cytometry analysis confirmed an increase in apoptotic cells post-treatment. -

Combination Therapy Potential :

Research exploring combination therapies indicated enhanced efficacy when paired with conventional antibiotics or chemotherapeutics, suggesting a synergistic effect that warrants further investigation.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.